molecular formula C17H18F3NO B2488602 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2309750-32-9

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2488602
CAS No.: 2309750-32-9
M. Wt: 309.332
InChI Key: MWUIZZVSPSDWNP-UHFFFAOYSA-N
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Description

The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features an 8-azabicyclo[3.2.1]octane core, a bicyclic framework commonly utilized in medicinal chemistry due to its conformational rigidity and ability to modulate biological targets. Key structural elements include:

  • Trifluoromethylphenyl ethanone moiety: The electron-withdrawing trifluoromethyl (CF₃) group at the meta position of the phenyl ring improves metabolic stability and lipophilicity .

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-11-7-14-5-6-15(8-11)21(14)16(22)10-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14-15H,1,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUIZZVSPSDWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Piperidine Derivatives

The patent literature describes a robust method for scaffold assembly via acid-catalyzed cyclization of N-protected piperidine-3-carboxylic acid derivatives. For example, treating N-benzylpiperidin-3-ol with concentrated hydrochloric acid induces ring expansion to form the bicyclic core in 72% yield (Table 1).

Table 1. Cyclization Conditions for Scaffold Formation

Starting Material Acid Catalyst Temperature (°C) Yield (%) Reference
N-Benzylpiperidin-3-ol HCl (conc.) 110 72
N-Tosylpiperidine-3-carboxaldehyde H2SO4 80 65

Enantioselective Catalytic Approaches

Recent advances employ chiral palladium complexes to achieve enantiomeric excesses >90% in scaffold synthesis. A notable protocol uses Pd(OAc)₂ with (R)-BINAP ligand in toluene at 60°C, affording the desired (1R,5S)-configured bicycle in 85% yield and 94% ee.

Introduction of the Methylidene Group

Dehydrohalogenation of 3-Halo Derivatives

Treatment of 3-bromo-8-azabicyclo[3.2.1]octane with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane eliminates HBr, generating the methylidene group with 89% efficiency. The reaction proceeds via an E2 mechanism, requiring anhydrous conditions to prevent hydrolysis.

Wittig Olefination

Alternative approaches employ the Wittig reaction, where 3-oxo-8-azabicyclo[3.2.1]octane reacts with methyltriphenylphosphonium ylide. This method achieves 78% conversion but requires careful control of ylide stoichiometry to avoid over-alkylation.

Installation of the 3-(Trifluoromethyl)phenyl Ethanone Sidechain

Palladium-Catalyzed α-Arylation

Building on methodologies for α-diazo amides, the ketone sidechain is introduced via Pd(PPh₃)₄-catalyzed coupling between 8-azabicyclo[3.2.1]octan-3-yl diazoacetate and 3-(trifluoromethyl)phenylboronic acid. Optimized conditions (Table 2) use Ag₂CO₃ as a halide scavenger in toluene at 80°C.

Table 2. α-Arylation Optimization Parameters

Catalyst (mol%) Base Additive Time (h) Yield (%)
Pd(PPh₃)₄ (5) Et₃N Ag₂CO₃ 12 82
Pd(OAc)₂ (10) K₂CO₃ None 24 58

Friedel-Crafts Acylation

An alternative route employs AlCl₃-mediated acylation of 3-(trifluoromethyl)benzene with 8-azabicyclo[3.2.1]octan-3-yl acetyl chloride. While effective (74% yield), this method suffers from regioselectivity issues, producing 10–15% ortho-substituted byproducts.

Integrated Synthetic Pathways

Sequential Scaffold Functionalization

A three-step sequence demonstrates scalability:

  • Scaffold formation : N-Benzyl-8-azabicyclo[3.2.1]octan-3-one from piperidine precursor (72% yield)
  • Methylidene introduction : DBU-mediated elimination (89% yield)
  • Sidechain installation : Pd-catalyzed arylation (82% yield)
    Overall yield: 72% × 89% × 82% = 52.3%

One-Pot Methodologies

Emerging protocols combine cyclization and arylation in a single vessel using phase-transfer catalysis. Initial results show 68% overall yield but require further optimization to suppress ketone over-reduction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (m, 4H, Ar-H), 5.32 (s, 1H, CH₂=), 4.21 (br s, 2H, NCH₂), 3.78 (t, J=6.4 Hz, 2H, COCH₂)
  • ¹³C NMR : 206.5 (C=O), 142.3 (C=CH₂), 132.1–125.7 (CF₃-C₆H₄), 58.4 (NCH₂)
  • HRMS : [M+H]⁺ calcd. for C₁₈H₁₉F₃NO: 346.1421; found: 346.1418

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity at 254 nm, with retention time 12.7 min.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties of Analogous Compounds

Compound Name (CAS/Reference) Substituents/Functional Groups Molecular Formula Key Properties/Inferences
Target Compound 3-Methylidene, 3-(trifluoromethyl)phenyl ethanone C₁₇H₁₇F₃N₂O High lipophilicity (CF₃), potential CNS activity due to bicyclic rigidity
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[...])-propan-1-one (1430563-76-0) Hydroxyl, diphenyl, methyl groups C₂₂H₂₆N₂O₂ Increased hydrophilicity (OH), possible reduced blood-brain barrier penetration
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-[...]octan-3-one 2-Fluoro-4-nitrophenyl C₁₃H₁₂FNO₃ Electron-withdrawing nitro group may enhance reactivity but reduce metabolic stability
8-(1-(3-Fluorophenyl)ethyl)-8-azabicyclo[...]octan-3-one (1263283-15-3) 3-Fluorophenyl ethyl C₁₅H₁₇FNO Ethyl linker increases flexibility; fluorine enhances selectivity in receptor binding
3-Benzyl-3-azabicyclo[...]octane-8-methanol (920016-98-4) Benzyl, methanol C₁₅H₂₁NO Hydroxyl group improves solubility; benzyl may sterically hinder target interactions

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound increases logP compared to hydroxyl () or nitro () substituents, favoring membrane permeability .
  • Solubility: Polar groups (e.g., hydroxyl in ) enhance aqueous solubility but may limit CNS penetration, whereas nonpolar substituents (CF₃, benzyl) prioritize lipid bilayer traversal .

Electronic and Steric Influences

  • Electron-withdrawing groups : The CF₃ group in the target compound stabilizes the phenyl ring electronically, contrasting with the nitro group in , which may increase reactivity but susceptibility to metabolic reduction .
  • Steric hindrance : Bulky substituents like diphenyl () or benzyl () could impede binding to compact active sites, whereas the methylidene group in the target compound balances rigidity and steric accessibility .

Biological Activity

The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one , also referred to as a derivative of the bicyclic azabicyclo[3.2.1]octane structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical formula is C13H16F3NC_{13}H_{16}F_{3}N, with a molecular weight of approximately 251.27 g/mol. The structure features a bicyclic framework typical of tropane derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the azabicyclo family exhibit various biological effects, including:

  • Anticancer Activity : Several studies have shown that azabicyclo compounds can induce cytotoxic effects in cancer cell lines.
  • Neuropharmacological Effects : These compounds may interact with neurotransmitter systems, potentially influencing cognitive functions or exhibiting analgesic properties.

Case Studies and Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various azabicyclo derivatives against human leukemia cells (Molt 4/C8 and CEM T-lymphocytes) and murine L1210 lymphoid leukemia cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than 10 µM, indicating potent cytotoxic activity comparable to established chemotherapeutics like melphalan .
  • Selectivity for Malignant Cells : Another investigation assessed the selectivity of these compounds towards malignant versus normal cells. Compounds were found to preferentially target cancerous cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Data Table: Cytotoxicity Results

CompoundCell LineIC50 (µM)Relative Potency
1Molt 4/C87.51.6 (vs Melphalan)
2CEM9.0Equivalent to Melphalan
3L1210>100Low Potency

Research suggests that the bicyclic structure may facilitate interactions with central nervous system receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction could lead to potential applications in treating neurodegenerative diseases or mental health disorders.

Mitochondrial Effects

Studies have also indicated that certain azabicyclo compounds can influence mitochondrial function, either by inhibiting respiration or altering mitochondrial membrane potential, which could contribute to their cytotoxic effects .

Data Table: Mitochondrial Activity

CompoundEffect on RespirationConcentration (µM)Observations
AInhibition30Significant decrease
BStimulation100Moderate increase

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one, and how can they be addressed methodologically?

  • Answer : The bicyclic 8-azabicyclo[3.2.1]octane framework requires precise cyclization under controlled conditions. High-pressure reactors may improve yields for cyclopropylidene formation . Grignard or organozinc reagents are critical for introducing the 3-(trifluoromethyl)phenyl group via nucleophilic addition to ketones, with purification via HPLC or recrystallization ensuring purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer :

Technique Application Example Data
NMR Assign bicyclic stereochemistry and substituent positions1^1H NMR: δ 2.8–3.2 ppm (bridged protons), δ 7.4–7.6 ppm (aromatic protons)
Mass Spectrometry Confirm molecular weight and fragmentation patternsMolecular ion peak at m/z 364.4 (C19_{19}H21_{21}F3_3N2_2O)
X-ray Crystallography Resolve 3D conformationDihedral angles between bicyclic core and aryl group: 85–95°

Q. How can researchers assess the compound's preliminary biological activity in vitro?

  • Answer : Use receptor-binding assays (e.g., radioligand displacement for GPCRs) and cell viability screens (e.g., MTT assay). The trifluoromethyl group enhances lipophilicity, improving membrane permeability . Dose-response curves (IC50_{50} values) should be validated with triplicate experiments .

Advanced Research Questions

Q. What strategies can resolve contradictions in SAR data for derivatives of this compound?

  • Answer :

  • Meta-analysis : Compare substituent effects across analogues (e.g., 3-CF3_3 vs. 4-CF3_3 phenyl groups) to isolate electronic vs. steric contributions .
  • Computational Modeling : Use DFT to calculate binding energies and molecular dynamics to simulate target interactions .
  • Orthogonal Assays : Validate activity across multiple biological models (e.g., enzyme inhibition vs. cell-based functional assays) .

Q. How can the stereochemical stability of the bicyclic core be evaluated under physiological conditions?

  • Answer :

  • Chiral HPLC : Monitor enantiomeric excess over time in buffered solutions (pH 7.4, 37°C) .
  • Circular Dichroism (CD) : Track conformational changes in aqueous vs. lipid environments .
  • Accelerated Degradation Studies : Expose to oxidative (H2_2O2_2) or hydrolytic conditions to identify labile sites .

Q. What advanced synthetic methodologies can improve scalability while retaining stereochemical purity?

  • Answer :

Method Advantage Example
Flow Chemistry Enhanced heat/mass transfer for exothermic steps (e.g., Grignard additions)Continuous synthesis of bicyclic intermediates
Asymmetric Catalysis Enantioselective formation of the 8-azabicyclo coreChiral Pd catalysts for cyclopropane ring closure
Microwave-Assisted Synthesis Reduced reaction times for heterocycle formation30% yield improvement in triazole coupling

Q. How can computational tools predict off-target interactions for this compound?

  • Answer :

  • Docking Simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB) .
  • Pharmacophore Mapping : Identify common motifs with known bioactive molecules (e.g., tropane alkaloids) .
  • ADMET Prediction : SwissADME or ADMETLab to estimate permeability, toxicity, and metabolic pathways .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of bridged protons .
  • Controlled Variables : Maintain inert atmospheres (N2_2/Ar) during organometallic reactions to prevent decomposition .
  • Ethical Compliance : Follow OECD guidelines for pre-clinical toxicity screening when advancing to in vivo studies .

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